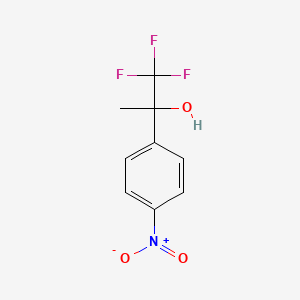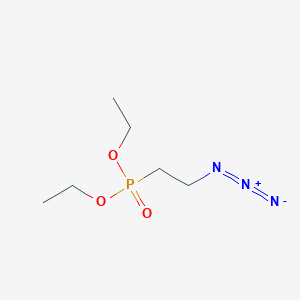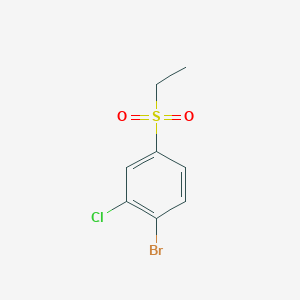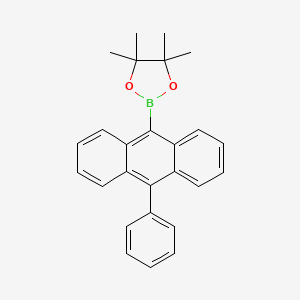
(10-Phenyl-9-anthracenyl)boronic acid pinacol ester
説明
“(10-Phenyl-9-anthracenyl)boronic acid pinacol ester” is a compound with the molecular formula C26H25BO2 . Its IUPAC name is 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane . It is a part of the semiconductor product group .
Synthesis Analysis
The synthesis of this compound involves the reaction of 9-Bromo-10-phenylanthracene, bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in 1,4-dioxane. The reaction mixture is refluxed for 24 hours under nitrogen .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: B1(OC(C(O1)©C)©C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5 .Chemical Reactions Analysis
Pinacol boronic esters, such as “(10-Phenyl-9-anthracenyl)boronic acid pinacol ester”, are valuable building blocks in organic synthesis. They can undergo catalytic protodeboronation, a process that is not well developed . Protodeboronation of pinacol boronic esters can be achieved using a radical approach .Physical And Chemical Properties Analysis
The compound has a molecular weight of 380.29 . It is a light yellow powder with a melting point range of 165.0 to 169.0 °C . The compound is also predicted to have a boiling point of 524.1±19.0 °C .科学的研究の応用
-
Chemical Biology and Medicinal Chemistry PAPB can be used in boronic acid-based dynamic click chemistry . This chemistry has found numerous applications in chemical biology and medicinal chemistry . The mechanism of reversible kinetics and its applications in these fields are being explored .
-
Biomedical Devices The reversible kinetics of boronic acid-based dynamic click chemistry, which can involve PAPB, has applications in the development of biomedical devices .
-
Material Chemistry The same reversible kinetics also have applications in material chemistry . This involves the exploration of novel chemistries using boron to fuel emergent sciences .
-
Pharmaceutical Synthesis PAPB is a useful reagent in the synthesis of pharmaceuticals and related compounds . It is a safe, non-toxic reagent that is easy to handle and store .
-
Synthesis of Heterocyclic Compounds PAPB is highly reactive and can be used in the synthesis of various heterocyclic compounds .
-
Active Pharmaceutical Ingredients (APIs) PAPB can also be used in the synthesis of active pharmaceutical ingredients .
-
Iminoboronate and Salicylhydroxamic–Boronate Constituted Reversible Click Chemistries PAPB can be used in boronic acid-based dynamic click chemistry . This chemistry has found numerous applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The mechanism of reversible kinetics and its applications in these fields are being explored .
-
Synthesis of Pharmaceuticals and Related Compounds PAPB is a useful reagent in the synthesis of pharmaceuticals and related compounds . It is a safe, non-toxic reagent that is easy to handle and store .
-
Synthesis of Various Heterocyclic Compounds PAPB is highly reactive and can be used in the synthesis of various heterocyclic compounds .
-
Synthesis of Active Pharmaceutical Ingredients (APIs) PAPB can also be used in the synthesis of active pharmaceutical ingredients .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)24-21-16-10-8-14-19(21)23(18-12-6-5-7-13-18)20-15-9-11-17-22(20)24/h5-17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGDRHFJGXEKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10-Phenyl-9-anthracenyl)boronic acid pinacol ester | |
CAS RN |
460347-59-5 | |
| Record name | 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)
amine](/img/structure/B1457099.png)
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)
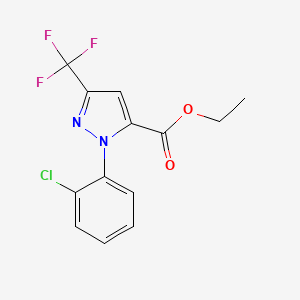
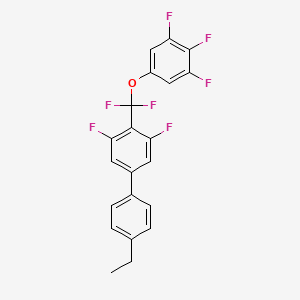
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)
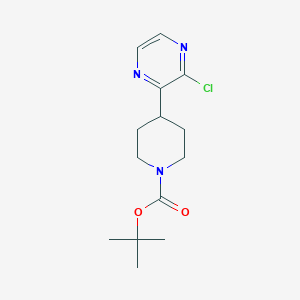
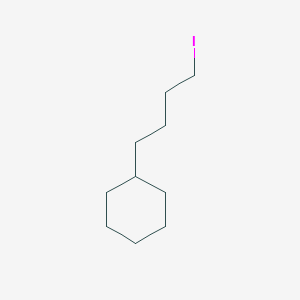
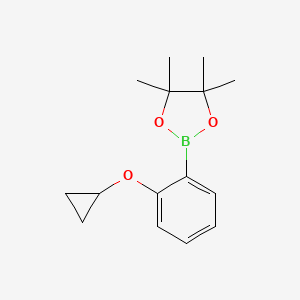
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)
